1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Overview
Description
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a chemical compound often used as a precursor in the synthesis of pharmaceutical drugs . It belongs to the class of piperazine compounds, which are commonly used as central nervous system stimulants or as antihistamines .
Synthesis Analysis
The synthesis of this compound involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is effected quite efficaciously by a novel palladium mediated Buchwald–Hartwig coupling .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16Cl2N2S . Its InChI code is 1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H .
Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of reactive quinone-imine or quinone and thiophene-S-oxide intermediates . These intermediates are responsible for the bioactivation of brexpiprazole .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.24 . It appears as a white to yellow solid .
Scientific Research Applications
Antimicrobial Activity
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride and its derivatives have shown significant antimicrobial activities. For instance, Mishra and Chundawat (2019) synthesized a series of these compounds and found that compound K2 exhibited potent activity against gram-negative bacterial strain P. aeruginosa. This compound showed better inhibitory activity than the standard drug chloramphenicol. Similarly, other compounds in the series displayed good inhibitory activities against various bacterial and fungal strains (Mishra & Chundawat, 2019).
Synthesis of Brexpiprazole
Kumar et al. (2018) demonstrated an efficient synthesis of Brexpiprazole, an anti-psychotic drug, via a novel palladium-mediated Buchwald–Hartwig coupling. This synthesis involved 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. The process highlighted the utility of 1-(benzo[b]thiophen-4-yl)piperazine in the synthesis of therapeutically important compounds (Kumar et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing brexpiprazole , a drug used in the treatment and prevention of mental disorders including CNS disorders .
Mode of Action
As an intermediate in the synthesis of Brexpiprazole , it may share similar pharmacological properties
Biochemical Pathways
Given its role as an intermediate in the synthesis of Brexpiprazole , it may influence similar biochemical pathways. More research is required to fully understand the biochemical pathways it affects.
Result of Action
As an intermediate in the synthesis of Brexpiprazole , it may have similar effects
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUGUDMFAWBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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